Perfluorotributylamine
Perfluorotributylamine
Perfluorotributylamine (PFTBA) is a neat reference standard, which may be used in environmental analysis.
Perfluorotributylamine is an organofluorine compound that is tributylamine in which all the hydrogens have been replaced by fluorine atoms. It has a role as a member of greenhouse gas, a solvent and a blood substitute. It derives from a tributylamine.
Perfluorotributylamine is an organofluorine compound that is tributylamine in which all the hydrogens have been replaced by fluorine atoms. It has a role as a member of greenhouse gas, a solvent and a blood substitute. It derives from a tributylamine.
Brand Name:
Vulcanchem
CAS No.:
311-89-7
VCID:
VC21085002
InChI:
InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33
SMILES:
C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula:
C12F27N
Molecular Weight:
671.09 g/mol
Perfluorotributylamine
CAS No.: 311-89-7
Cat. No.: VC21085002
Molecular Formula: C12F27N
Molecular Weight: 671.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Perfluorotributylamine (PFTBA) is a neat reference standard, which may be used in environmental analysis. Perfluorotributylamine is an organofluorine compound that is tributylamine in which all the hydrogens have been replaced by fluorine atoms. It has a role as a member of greenhouse gas, a solvent and a blood substitute. It derives from a tributylamine. |
|---|---|
| CAS No. | 311-89-7 |
| Molecular Formula | C12F27N |
| Molecular Weight | 671.09 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine |
| Standard InChI | InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33 |
| Standard InChI Key | RVZRBWKZFJCCIB-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Boiling Point | 178.0 °C 178 °C |
| Colorform | Liquid |
| Melting Point | -50.0 °C -50 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator